molecular formula C12H12BrN B7965315 (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine

(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine

Cat. No.: B7965315
M. Wt: 250.13 g/mol
InChI Key: VQNISNNRLOURCX-UHFFFAOYSA-N
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Description

(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine is an organic compound that features a bromine atom attached to a naphthalene ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine typically involves the bromination of naphthalene followed by the introduction of the methylamine group. One common method includes:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-naphthalene.

    Amination: The 6-bromo-naphthalene is then reacted with methylamine under suitable conditions, often involving a base such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a building block in material science.

Mechanism of Action

The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthalene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine
  • (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine
  • (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine is unique due to its specific structural features, such as the presence of a bromine atom on the naphthalene ring and the methylamine group. These features confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNISNNRLOURCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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